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Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of 1-[2-cyano-

3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a potent activator of the Nuclear

factor erythroid 2-related factor 2 (Nrf2) pathway. By objectively comparing its performance with

key alternatives and presenting supporting experimental data, this document serves as a

valuable resource for researchers and drug development professionals exploring the

therapeutic utility of Nrf2 activators.

Abstract
CDDO-Im is a synthetic triterpenoid that has demonstrated significant therapeutic potential in a

wide array of preclinical disease models. Its primary mechanism of action involves the

activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant and

cytoprotective responses. This guide summarizes the key findings from in vitro and in vivo

studies, presents detailed experimental protocols for relevant disease models, and provides a

comparative analysis of CDDO-Im against other Nrf2 activators, including CDDO-Me

(Bardoxolone Methyl), Omaveloxolone (RTA 408), and the natural compound Sulforaphane.

The data presented herein aims to facilitate an informed evaluation of the translational

prospects of CDDO-Im.
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CDDO-Im exerts its biological effects primarily through the modulation of the Keap1-Nrf2

signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the

cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its

ubiquitination and subsequent proteasomal degradation. CDDO-Im, with its electrophilic

properties, reacts with specific cysteine residues on Keap1, inducing a conformational change

that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it

heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE)

in the promoter regions of numerous target genes. This transcriptional activation leads to the

upregulation of a battery of protective enzymes and proteins.
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Caption: CDDO-Im activates the Nrf2 pathway by inhibiting Keap1-mediated degradation of

Nrf2.

Comparative Performance in Disease Models
The therapeutic efficacy of CDDO-Im has been evaluated in numerous preclinical models. This

section provides a comparative overview of its performance against other notable Nrf2

activators.

In Vitro Nrf2 Activation
A primary measure of the potency of these compounds is their ability to induce the expression

of Nrf2 target genes in vitro.
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Compound Cell Line
Concentrati
on

Target Gene

Fold
Induction
(vs.
Control)

Reference

CDDO-Im
Human

PBMCs
20 nM NQO1 ~16-fold [1]

HO-1 ~3-4-fold [1]

GCLC ~3-4-fold [1]

GCLM ~3-4-fold [1]

U937

Leukemia

Cells

100 nM HO-1 mRNA
~90-fold (at

4h)
[2]

CDDO-Me
Human

PBMCs
20 nM

NQO1, HO-1,

GCLC,

GCLM

Significant

Induction
[1]

Sulforaphane - - -

Potent Nrf2

activator, but

generally

requires

higher

concentration

s than

synthetic

triterpenoids.

Preclinical Disease Models
Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening

organ dysfunction. The anti-inflammatory and antioxidant effects of Nrf2 activation are highly

relevant in this context.
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Compound Animal Model
Dosing
Regimen

Key Findings Reference

CDDO-Im

Mouse LPS-

induced septic

shock

3 µmol/kg, 3

doses, 24h apart

before LPS

80% survival in

treated wild-type

mice vs. 0% in

vehicle-treated

and Nrf2

knockout mice.

[3]

Mouse Cecal

Ligation and

Puncture (CLP)

10 mg/kg,

intraperitoneally,

1h post-CLP

Significantly

attenuated lung

injury and

reduced HMGB1

release.

[4]

OA is a degenerative joint disease characterized by cartilage degradation and inflammation.

Nrf2 activation may offer therapeutic benefits by reducing oxidative stress and inflammation in

chondrocytes.

Compound Animal Model
Dosing
Regimen

Key Findings Reference

CDDO-Im

Mouse

Destabilization of

Medial Meniscus

(DMM)

2.5 mg/kg,

intraperitoneally,

every other day

for 8 weeks

Effectively

reduced knee

joint cartilage

erosion and

serum levels of

IL-1β and IL-6.

[5]

Significantly

alleviated TNF-α-

induced

apoptosis of

primary human

chondrocytes at

20 nM.

[5]
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Chronic obstructive pulmonary disease (COPD), including emphysema, is driven by chronic

inflammation and oxidative stress, often from cigarette smoke exposure.

Compound Animal Model
Dosing
Regimen

Key Findings Reference

CDDO-Im

Mouse Cigarette

Smoke Exposure

(6 months)

60 or 90 mg/kg in

diet

Significantly

reduced alveolar

destruction,

oxidative stress,

and pulmonary

hypertension in

wild-type mice.

No protection in

Nrf2 knockout

mice.

[6][7]

Comparison with Clinically Investigated Alternatives
While CDDO-Im has primarily been evaluated in preclinical settings, related compounds have

advanced to clinical trials, providing valuable comparative insights.
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Compound Indication
Clinical
Trial Phase

Key
Efficacy
Endpoint

Outcome Reference

CDDO-Me

(Bardoxolone

Methyl)

Chronic

Kidney

Disease in

Type 2

Diabetes

Phase 3

(BEACON)

Change in

estimated

Glomerular

Filtration

Rate (eGFR)

Increased

eGFR, but

trial

terminated

due to

increased

cardiovascula

r events.

[8][9]

Omaveloxolo

ne (RTA 408)

Friedreich's

Ataxia

Approved by

FDA

Change in

modified

Friedreich's

Ataxia Rating

Scale

(mFARS)

Statistically

significant

improvement

in mFARS

score

compared to

placebo.

[10][11][12]

[13][14]

Pharmacokinetic Profile: CDDO-Im vs. CDDO-2P-Im
A newer analog, CDDO-2P-Im, has been developed with the aim of improving upon the

pharmacokinetic properties of CDDO-Im.
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Compound
Key
Pharmacokinetic
Feature

Finding Reference

CDDO-Im
Stability in Human

Plasma

Rapidly degraded

after 30 minutes of

incubation.

[15]

CDDO-2P-Im
Stability in Human

Plasma

>65% of the starting

material remained

after 30 minutes of

incubation.

[15]

Bioavailability in Mice

Lower tissue

concentrations

compared to CDDO-

2P-Im 6 hours after

oral gavage.

[15]

Bioavailability in Mice

Higher drug

concentrations in liver,

lung, and kidney

compared to CDDO-

Im 6 hours after oral

gavage.

[15]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of protocols for key disease models and in vitro assays.

In Vitro Nrf2 Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the

expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response

Element (ARE).

Cell Culture: HepG2 cells stably transfected with an ARE-luciferase reporter construct are

cultured in appropriate media.
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Compound Treatment: Cells are treated with various concentrations of the test compound

(e.g., CDDO-Im) or vehicle control for a specified duration (e.g., 24 hours).

Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence

is measured using a luminometer.

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle

control.

Seed ARE-Luciferase
Reporter Cells

Treat with CDDO-Im
or Vehicle

Incubate
(e.g., 24h)

Lyse Cells & Add
Luciferase Substrate

Measure
Luminescence

Analyze Data
(Fold Induction)

Click to download full resolution via product page

Caption: Workflow for an in vitro Nrf2 reporter gene assay.

Animal Models
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

Anesthesia: Mice are anesthetized.

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is

ligated below the ileocecal valve, and then punctured with a needle of a specific gauge to

induce sepsis of a desired severity. The cecum is returned to the peritoneal cavity, and the

incision is closed.

Treatment: CDDO-Im or vehicle is administered at specified time points relative to the CLP

procedure.

Monitoring: Survival is monitored over several days. Secondary endpoints can include

measurement of inflammatory cytokines in serum and assessment of organ injury.
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Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

The DMM model is a surgical model that mimics post-traumatic osteoarthritis.

Anesthesia: Mice are anesthetized.

Surgical Procedure: The joint capsule of the knee is opened, and the medial meniscotibial

ligament is transected, leading to destabilization of the medial meniscus. The incision is then
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closed.

Treatment: CDDO-Im or vehicle is administered over a period of several weeks.

Assessment: At the end of the study, the knee joints are harvested for histological analysis.

Cartilage degradation is typically scored using a standardized system (e.g., OARSI score).

This model recapitulates the key features of human COPD induced by smoking.

Exposure: Mice are exposed to cigarette smoke or filtered air (control) for a prolonged period

(e.g., 6 months) in a whole-body exposure chamber.

Treatment: CDDO-Im or vehicle is administered in the diet throughout the exposure period.

Assessment: At the end of the study, lung function is assessed (e.g., measurement of mean

linear intercept to quantify airspace enlargement). Lung tissue is also collected for

histological and biochemical analysis.

Conclusion
CDDO-Im is a highly potent activator of the Nrf2 pathway with demonstrated efficacy in a broad

range of preclinical disease models. Its ability to mitigate oxidative stress and inflammation

underscores its therapeutic potential for a variety of conditions. While direct head-to-head

comparative data with other Nrf2 activators is limited, the available evidence suggests that

CDDO-Im is a valuable research tool and a promising therapeutic candidate. The improved

pharmacokinetic profile of its analog, CDDO-2P-Im, further enhances the translational

prospects of this class of compounds. The clinical success of Omaveloxolone for Friedreich's

ataxia provides a strong validation for the therapeutic strategy of Nrf2 activation. Further

investigation, including well-controlled comparative studies and eventually clinical trials, will be

crucial to fully elucidate the translational potential of CDDO-Im.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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